Lipophilicity & TPSA Comparison
1-Benzyl-3-methyl-1H-indole exhibits a calculated LogP of 4.0 and a Topological Polar Surface Area (TPSA) of 4.9 Ų [1]. Compared to the regioisomeric 3-benzyl-1-methyl-1H-indole, which has a reported LogP of 3.9, the target compound is measurably more lipophilic. This difference of +0.1 LogP units translates to a slightly greater potential for passive membrane diffusion. More significantly, when compared to the unsubstituted analog 3-benzyl-1H-indole (LogP of 3.76), the difference is more pronounced (+0.24 LogP units), indicating a substantially higher preference for non-polar environments. The exceptionally low TPSA of 4.9 Ų, shared by both regioisomers, is a critical predictor of high oral bioavailability and blood-brain barrier penetration, far below the typical threshold of <140 Ų for CNS drugs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 3-benzyl-1-methyl-1H-indole (LogP=3.9) and 3-benzyl-1H-indole (LogP=3.76) |
| Quantified Difference | +0.1 and +0.24 LogP units |
| Conditions | Calculated property using standard software (XlogP) |
Why This Matters
A LogP difference of >0.1 can influence partition coefficients and in vivo distribution, making 1-Benzyl-3-methyl-1H-indole a subtly but measurably distinct choice for optimizing pharmacokinetic profiles in lead development.
- [1] Molbase. (2024). 1-苄基-3-甲基吲哚. Retrieved from https://m.molbase.cn/baike/1778420/ View Source
